molecular formula C72H36F24O4 B8194840 (S)-(-)-3-3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-bi-2-naphthol

(S)-(-)-3-3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-bi-2-naphthol

Cat. No.: B8194840
M. Wt: 1421.0 g/mol
InChI Key: PFJABXNSFIPILC-UHFFFAOYSA-N
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Description

(S)-(-)-3-3’-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1’-bi-2-naphthol is a chiral compound known for its unique structural features and significant applications in various fields of science and industry. This compound is characterized by the presence of two naphthol units connected through a single bond, with each naphthol unit substituted with two trifluoromethyl groups at the 3 and 5 positions. The chiral nature of this compound makes it particularly valuable in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-3-3’-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1’-bi-2-naphthol typically involves the coupling of two naphthol units. One common method is the oxidative coupling of 2-naphthol derivatives in the presence of an oxidizing agent such as ferric chloride (FeCl3) or copper(II) chloride (CuCl2). The reaction is usually carried out in an organic solvent like dichloromethane or toluene under controlled temperature conditions to ensure the formation of the desired chiral product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of biocatalysts to achieve high enantioselectivity and yield. For example, whole-cell biocatalysts such as Candida tropicalis have been employed in the asymmetric reduction of precursor compounds to produce enantiomerically pure (S)-(-)-3-3’-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1’-bi-2-naphthol .

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-3-3’-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1’-bi-2-naphthol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the naphthol units.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce hydroxy derivatives. Substitution reactions can introduce halogen, alkyl, or other functional groups into the naphthol units.

Scientific Research Applications

(S)-(-)-3-3’-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1’-bi-2-naphthol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-(-)-3-3’-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1’-bi-2-naphthol involves its interaction with specific molecular targets and pathways. As a chiral ligand, it can coordinate with metal ions to form complexes that catalyze asymmetric reactions. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it an effective catalyst in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (S)-(-)-3-3’-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1’-bi-2-naphthol lies in its chiral nature and the presence of multiple trifluoromethyl groups, which confer high stability, reactivity, and selectivity in asymmetric synthesis. Its ability to form stable complexes with metal ions makes it a valuable tool in catalysis and other chemical applications.

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C36H18F12O2/c2*37-33(38,39)21-9-19(10-22(15-21)34(40,41)42)27-13-17-5-1-3-7-25(17)29(31(27)49)30-26-8-4-2-6-18(26)14-28(32(30)50)20-11-23(35(43,44)45)16-24(12-20)36(46,47)48/h2*1-16,49-50H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJABXNSFIPILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)O)O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)O)O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H36F24O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1421.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-3-3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-bi-2-naphthol
Reactant of Route 2
(S)-(-)-3-3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-bi-2-naphthol
Reactant of Route 3
(S)-(-)-3-3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-bi-2-naphthol
Reactant of Route 4
(S)-(-)-3-3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-bi-2-naphthol
Reactant of Route 5
(S)-(-)-3-3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-bi-2-naphthol
Reactant of Route 6
(S)-(-)-3-3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-bi-2-naphthol

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